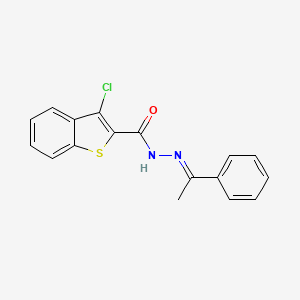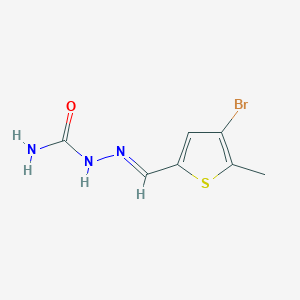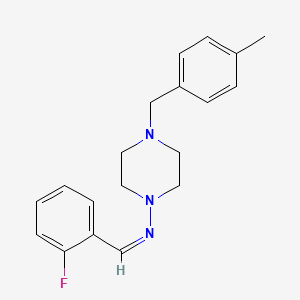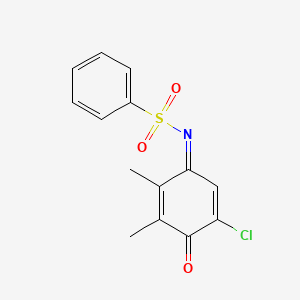![molecular formula C15H14N2O4S B5910574 {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as TACHPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. TACHPA is a synthetic derivative of hydrazide and has been found to exhibit promising biological activity.
Wirkmechanismus
The mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have shown that {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. In addition, {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its ease of synthesis. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process, which makes it an attractive candidate for drug development. However, one of the limitations of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid to better understand its biological activity. Additionally, further studies could investigate the potential applications of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Synthesemethoden
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process. The first step involves the reaction of 2-thienylacetic acid with thionyl chloride to form 2-chlorothienylacetic acid. In the second step, 2-chlorothienylacetic acid is treated with hydrazine hydrate to yield {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. The purity of the final product can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit significant biological activity, making it a potential candidate for the development of new drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-[2-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(8-12-5-3-7-22-12)17-16-9-11-4-1-2-6-13(11)21-10-15(19)20/h1-7,9H,8,10H2,(H,17,18)(H,19,20)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVHIHYRVGDJY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=CS2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)



![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)